molecular formula C28H28N2O4S B2950743 2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 866843-70-1

2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2950743
CAS No.: 866843-70-1
M. Wt: 488.6
InChI Key: MXSWLFAYKPRRJK-UHFFFAOYSA-N
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Description

2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinoline core, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the quinoline derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated quinoline with phenylacetyl chloride in the presence of a base to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various sulfonamide, sulfonate, and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or inhibitor for studying enzyme functions, particularly those involving sulfonyl groups.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The quinoline core may also interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Quinoline derivatives: Compounds with similar quinoline cores, used in various applications such as antimalarial drugs.

    Acetamide derivatives: Compounds with similar acetamide moieties, used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in multiple fields. Its structure enables it to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[3-(4-tert-butylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S/c1-19-10-15-24-23(16-19)27(32)25(17-30(24)18-26(31)29-21-8-6-5-7-9-21)35(33,34)22-13-11-20(12-14-22)28(2,3)4/h5-17H,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSWLFAYKPRRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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